Trilaciclib

Content Navigation

CAS Number

Product Name

IUPAC Name

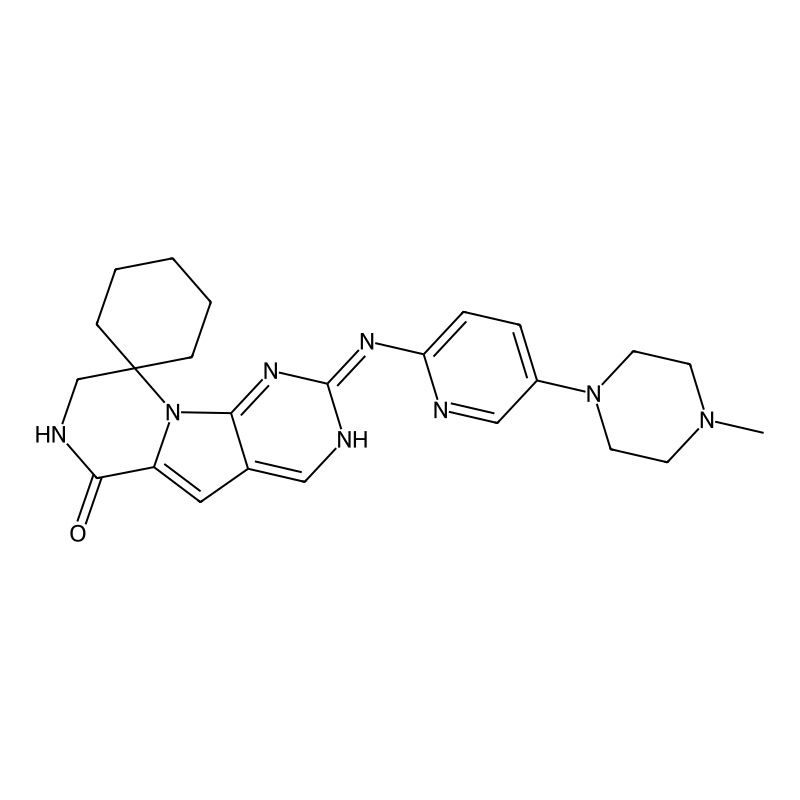

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Analysis of Trilaciclib: Mechanism of Action as a CDK4/6 Inhibitor for Myeloprotection

Introduction to CDK4/6 Inhibition and Trilaciclib Fundamentals

This compound (marketed as Cosela) represents a first-in-class cyclin-dependent kinase 4/6 inhibitor with a distinctive therapeutic application compared to other approved CDK4/6 inhibitors. While CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib are orally administered for chronic dosing in hormone receptor-positive breast cancer, this compound is intravenously administered with a short half-life (approximately 14 hours) specifically to provide transient myeloprotection during chemotherapy [1]. Approved by the FDA in February 2021, this compound is indicated to decrease the incidence of chemotherapy-induced myelosuppression in adult patients with extensive-stage small cell lung cancer (ES-SCLC) receiving platinum/etoposide-containing or topotecan-containing regimens [2] [3].

The molecular basis of this compound's action lies in its potent and selective inhibition of CDK4 and CDK6 kinases, with half-maximal inhibitory concentration (IC50) values of 1 nM and 4 nM, respectively [3]. This inhibition is highly selective, as demonstrated by over 1000-fold reduced potency against CDK2, CDK5, and CDK7, and 50-fold less potency against CDK9 [3]. From a chemical perspective, this compound is a small molecule with the formula C₂₄H₃₀N₈O and an average molecular weight of 446.559 g/mol [3]. Its development addressed the need for a transient cell cycle inhibitor that could be strategically administered before chemotherapy to protect vulnerable hematopoietic cells without compromising antitumor efficacy [2] [1].

Table 1: Key Characteristics of this compound Compared to Other CDK4/6 Inhibitors

| Parameter | This compound | Palbociclib | Ribociclib | Abemaciclib |

|---|---|---|---|---|

| Primary Indication | Myeloprotection in ES-SCLC | HR+ Breast Cancer | HR+ Breast Cancer | HR+ Breast Cancer |

| Route of Administration | Intravenous | Oral | Oral | Oral |

| Half-Life | ~14 hours | ~29 hours | ~32 hours | ~18 hours |

| Dosing Schedule | Before chemotherapy (within 4 hours) | Daily for 21 days, then 7 days off | Daily for 21 days, then 7 days off | Continuous twice daily |

| Key Distinguishing Feature | Myeloprotection | First approved CDK4/6i | Associated with prolonged OS in HR+ BC | Demonstrated single-agent activity |

Molecular Mechanism of CDK4/6 Inhibition and Cell Cycle Arrest

The CDK4/6-RB-E2F Pathway in Cell Cycle Regulation

The core molecular pathway targeted by this compound is the CDK4/6-retinoblastoma (RB)-E2F axis, which serves as the principal regulator of the G₁ to S phase transition in the cell cycle [2] [4]. In normal cell cycle progression, CDK4 and CDK6 form complexes with D-type cyclins (D1, D2, D3) that are upregulated in response to mitogenic signals [4]. These active cyclin D-CDK4/6 complexes then phosphorylate the retinoblastoma protein (RB), initiating a cascade of events that releases RB's inhibition on E2F transcription factors [2]. Once activated, E2F translocates to the nucleus and initiates the transcription of genes essential for DNA replication and S phase entry, including those encoding for cyclin E, which subsequently activates CDK2 to complete RB hyperphosphorylation [2].

This CDK4/6-RB-E2F pathway acts as a critical checkpoint in cellular proliferation decisions, integrating signals from the extracellular environment to determine whether a cell should proceed through division [4]. In many cancer types, this pathway becomes dysregulated through various mechanisms including amplification of cyclin D or CDK4/6 genes, mutational activation of upstream regulators, or loss of endogenous CDK inhibitors like p16INK4A [2]. However, in certain cancers such as small cell lung cancer (SCLC), triple-negative breast cancer, and others, the RB pathway is often inactivated (occurring in approximately 10% of human cancers), making these malignancies CDK4/6-independent and thus resistant to the cytostatic effects of CDK4/6 inhibition [2] [1].

Diagram 1: Molecular mechanism of this compound showing how it inhibits the CDK4/6-RB-E2F pathway to induce reversible G₁ cell cycle arrest, protecting hematopoietic stem and progenitor cells from chemotherapy-induced damage.

This compound's Unique Mechanism of Myeloprotection

This compound exerts its myeloprotective effects by exploiting the fundamental differences in cell cycle regulation between normal hematopoietic stem and progenitor cells (HSPCs) and many cancer cells [5]. When administered intravenously within 4 hours before chemotherapy, this compound rapidly distributes to the bone marrow (volume of distribution at steady state: 1130 L) and enters HSPCs [3]. Through its potent inhibition of CDK4/6, this compound induces a transient G₁ arrest in these cells by maintaining RB in its active, hypophosphorylated state, which continues to sequester E2F transcription factors and prevents the expression of genes required for S phase entry [2] [5].

This reversible cell cycle arrest provides a protective window during chemotherapy administration, as most cytotoxic chemotherapeutic agents (such as etoposide, carboplatin, and topotecan) primarily target cells in the active phases of the cell cycle (S, G₂, and M phases) [6]. By maintaining HSPCs in the G₁ phase, this compound reduces their susceptibility to chemotherapy-induced DNA damage and subsequent apoptosis [2] [5]. The transient nature of this arrest (approximately 16 hours) is crucial, as it allows HSPCs to resume normal proliferation and hematopoietic function once this compound is cleared from the system, thereby accelerating blood cell recovery after each chemotherapy cycle [3] [1].

The selective protection of normal tissues without compromising antitumor efficacy is possible because many tumors for which this compound is indicated, particularly SCLC, typically have RB pathway inactivation and are therefore CDK4/6-independent [2] [1]. In these malignancies, cancer cells continue to proliferate despite CDK4/6 inhibition and remain fully susceptible to chemotherapy-induced cytotoxicity [2] [4]. This fundamental difference in cell cycle regulation creates a therapeutic window where this compound can protect vulnerable normal cells without shielding tumor cells from chemotherapy's destructive effects.

Pharmacological Profile and Experimental Evidence

Pharmacokinetic and Pharmacodynamic Properties

This compound exhibits dose-proportional pharmacokinetics, with maximum concentration (Cₘₐₓ) and area under the curve (AUC) increasing proportionally with dose [3]. The recommended dosage of 240 mg/m² administered as a 30-minute intravenous infusion within 4 hours before chemotherapy achieves rapid distribution and a mean terminal half-life of approximately 14 hours [3] [6]. This relatively short half-life is a strategically designed property that ensures transient CDK4/6 inhibition sufficient to protect HSPCs during chemotherapy exposure without causing prolonged cell cycle arrest that might compromise hematopoietic recovery [1]. This compound is primarily eliminated via hepatic metabolism involving CYP3A4 and, to a lesser extent, CYP2C8, with 79.1% of a radiolabeled dose recovered in feces (7% as unchanged parent compound) and 14% in urine (2% as unchanged parent compound) [3] [7].

The pharmacodynamic effects of this compound have been characterized through both preclinical and clinical studies. In healthy volunteers, doses up to 192 mg/m² were tested during development, with 200 mg/m² and 240 mg/m² advanced to phase Ib testing in patients with ES-SCLC [1]. Based on pharmacokinetic and safety data, 240 mg/m² was established as the recommended phase II dose [1]. The key pharmacodynamic outcome is the transient G₁ arrest of HSPCs, which manifests clinically as reduced myelosuppression across multiple hematopoietic lineages without impairment of antitumor efficacy [8] [1].

Table 2: Key Pharmacological Parameters and Clinical Efficacy Endpoints of this compound

| Parameter | Value or Result | Context/Comparison |

|---|---|---|

| Recommended Dosage | 240 mg/m² IV | Within 4 hours before chemotherapy |

| Half-Life | ~14 hours | Mean terminal half-life |

| Clearance | 158 L/h | Systemic clearance |

| Volume of Distribution | 1130 L | At steady state |

| CDK4/6 Inhibition IC₅₀ | 1 nM (CDK4), 4 nM (CDK6) | In vitro potency |

| Severe Neutropenia Reduction | 11.4% vs 52.9% | This compound vs placebo in cycle 1 |

| Duration of Severe Neutropenia | 0 days vs 4 days | Mean days in cycle 1 |

| RBC Transfusion Requirements | Significantly reduced | 20.3% vs 36.1% |

| G-CSF Administration | 28.5% vs 56.3% | This compound vs placebo |

Clinical Evidence and Trial Outcomes

The myeloprotective efficacy of this compound has been demonstrated in multiple randomized, placebo-controlled phase II trials involving patients with extensive-stage SCLC [8] [1]. A pooled analysis of three studies encompassing 242 patients (123 receiving this compound) revealed significant improvements in multiple hematological parameters [1]. The incidence of severe neutropenia in cycle 1 was substantially lower in the this compound group compared to placebo (11.4% versus 52.9%, p<0.0001), with the duration of severe neutropenia reduced to 0 days versus 4 days (p<0.0001) [1].

Beyond neutrophil protection, this compound demonstrated multilineage benefits across the hematopoietic system [8] [1]. Patients receiving this compound had significantly lower rates of grade 3/4 anemia (16.3% vs 31.9%) and thrombocytopenia (19.5% vs 36.1%) compared to placebo [1]. These hematological improvements translated into reduced clinical interventions, with fewer patients requiring granulocyte colony-stimulating factor (G-CSF) administration (28.5% vs 56.3%, p<0.0001), RBC transfusions (20.3% vs 36.1%), and erythropoiesis-stimulating agents (3.3% vs 10.9%) [1]. Importantly, this compound did not compromise antitumor efficacy, with similar objective response rates (66.7% vs 56.8%, p=0.3831), median progression-free survival (6.2 vs 5.0 months; HR 0.71; p=0.1695), and overall survival (10.9 vs 10.6 months; HR 0.87; p=0.6107) compared to placebo in one study [8].

The safety profile of this compound is characterized by mostly mild to moderate adverse events, with the most common (≥10%) including fatigue, hypocalcemia, hypokalemia, hypophosphatemia, aspartate aminotransferase increase, headache, and pneumonia [5]. Notably, this compound resulted in fewer grade ≥3 adverse events (50% vs 83.8%) compared to placebo, primarily due to reduced hematological toxicity [8]. Special attention should be paid to injection-site reactions (occurring in 21% of patients), including phlebitis and thrombophlebitis, as well as the potential for acute drug hypersensitivity reactions (6%) and interstitial lung disease/pneumonitis (0.4%) [5].

Experimental Methodologies for Investigating this compound Mechanisms

In Vitro and Preclinical Assessment Protocols

Cell cycle analysis represents a fundamental methodology for evaluating this compound's mechanism of action. The standard protocol involves treating hematopoietic stem and progenitor cells (HSPCs) with this compound at concentrations ranging from 10 nM to 1 μM for 4-24 hours, followed by cell cycle profiling using propidium iodide staining and flow cytometry [2] [4]. For detailed assessment, researchers can isolate CD34+ hematopoietic progenitor cells from human bone marrow or peripheral blood and expose them to this compound prior to cell cycle analysis. The expected outcome is a dose-dependent increase in the percentage of cells in G₁ phase, with corresponding decreases in S and G₂/M phases [4].

The myeloprotective efficacy of this compound can be evaluated using in vivo models such as C57BL/6 mice treated with cytotoxic chemotherapy regimens [2] [4]. A standardized protocol involves administering this compound intravenously at 50 mg/kg approximately 4 hours before chemotherapy agents like 5-fluorouracil (100 mg/kg) or carboplatin/etoposide combinations [4]. Peripheral blood counts should be monitored regularly using automated hematology analyzers, with specific attention to neutrophil nadirs and recovery kinetics. Additionally, bone marrow should be collected for analysis of hematopoietic progenitor colonies (CFU-GM, BFU-E, CFU-Meg) using methylcellulose-based clonogenic assays [4]. These experiments typically demonstrate that this compound pretreatment results in significantly higher peripheral blood counts and preserved bone marrow cellularity and progenitor capacity compared to chemotherapy alone [2] [4].

Immune Modulation Assessment Techniques

The immunomodulatory effects of this compound can be investigated through comprehensive flow cytometric analysis of T-cell populations and function [9]. For surface marker staining, peripheral blood mononuclear cells (PBMCs) should be stained with antibodies against CD3, CD4, CD8, CD45RA, and CCR7 to assess T-cell subsets, along with activation markers such as CD69 and HLA-DR [9]. For intracellular cytokine staining, PBMCs are typically stimulated with phorbol myristate acetate (PMA) and ionomycin in the presence of brefeldin A for 4-6 hours, followed by staining for interferon-γ (IFN-γ), tumor necrosis factor-α (TNF-α), and interleukin-2 (IL-2) [9].

T-cell receptor sequencing provides insights into T-cell clonality dynamics in response to this compound treatment [9]. The recommended approach involves extracting genomic DNA from PBMCs collected at baseline and during treatment, followed by amplification of T-cell receptor β-chain CDR3 regions using multiplex PCR and high-throughput sequencing [9]. Data analysis should focus on clonality metrics (Simpson clonality index) and tracking of specific T-cell clones across timepoints. Studies have demonstrated that this compound treatment preserves T-cell clonal diversity and enhances the expansion of new T-cell clones compared to chemotherapy alone [9].

To evaluate this compound's effects on the tumor immune microenvironment, RNA sequencing of tumor biopsies can be performed [10] [9]. The recommended protocol includes RNA extraction from formalin-fixed, paraffin-embedded (FFPE) tumor samples using kits such as the AllPrep DNA/RNA FFPE kit (QIAGEN), library preparation with TruSeq RNA kits (Illumina), and sequencing on Illumina platforms [9]. Bioinformatic analysis should include evaluation of the Tumor Inflammation Signature (TIS) score, which comprises 18 genes associated with antigen presentation, T-cell and NK-cell abundance, and interferon signaling [9]. Studies in triple-negative breast cancer have shown that higher baseline TIS scores correlate with improved response to this compound-containing regimens [9].

Emerging Research and Future Directions

Immunomodulatory Mechanisms Beyond Myeloprotection

Recent investigations have revealed that this compound's mechanisms extend beyond myeloprotection to include significant immunomodulatory effects that may enhance antitumor immunity [10] [9]. In murine syngeneic models and patient-derived organotypic tumor spheroid systems, this compound has been shown to enhance T-cell activation and promote a favorable tumor immune microenvironment by increasing the intratumoral ratio of effector T cells to regulatory T cells (Tregs) [9]. Additionally, this compound treatment increases the production of cytokines and chemokines associated with T-cell recruitment and function while inhibiting immunosuppression by Tregs [9].

A particularly intriguing mechanism uncovered in non-small cell lung cancer models involves this compound's ability to induce tumor cell senescence and the senescence-associated secretory phenotype (SASP) through cGAS-STING activation [10]. This reprogramming of the tumor immune microenvironment leads to expansion of anti-tumor CD177+ neutrophils and establishes a reciprocal activation loop between neutrophils and CD8+ T cells via cytokine signaling [10]. These changes create a synergistic antitumor effect when this compound is combined with anti-PD-1 antibodies, suggesting potential applications in immunotherapy combinations beyond myeloprotection [10].

Clinical evidence from a randomized phase II trial in metastatic triple-negative breast cancer (NCT02978716) supports these preclinical findings, demonstrating that this compound administration prior to gemcitabine plus carboplatin enhanced T-cell activation and significantly improved overall survival compared to chemotherapy alone (median 19.8 vs. 12.6 months) [9]. Analyses of peripheral blood and tumor samples from this trial revealed that the this compound combination resulted in fewer total T cells but significantly fewer CD8+ T cells and myeloid-derived suppressor cells compared to baseline, with enhanced T-cell effector function [9].

Implications for Drug Development and Clinical Practice

The development of this compound as a first-in-class myeloprotective agent represents a paradigm shift in supportive care for cancer patients receiving cytotoxic chemotherapy [2] [1]. Unlike traditional supportive measures such as growth factors and transfusions that address myelosuppression after it occurs, this compound offers a proactive approach to preserving bone marrow function by protecting HSPCs before chemotherapy damage [5]. This strategy not only reduces the morbidity associated with myelosuppression but also enables maintenance of chemotherapy dose intensity, potentially improving long-term treatment outcomes [6] [1].

Future research directions should focus on expanding this compound's applications beyond SCLC to other malignancies where chemotherapy-induced myelosuppression limits treatment efficacy and quality of life [1] [9]. The observed immunomodulatory effects suggest potential for combining this compound with immune checkpoint inhibitors across various tumor types, particularly those with limited response to single-agent immunotherapy [10]. Additionally, further investigation is needed to identify predictive biomarkers for this compound response, such as RB status, CDK4/6 dependence, and immune-related gene expression signatures [4] [9].

From a drug development perspective, this compound exemplifies the strategic application of transient cell cycle inhibition for tissue protection rather than direct antitumor effects [2] [1]. This approach highlights the importance of considering pharmacokinetic properties and administration timing in designing molecularly targeted agents for specific therapeutic applications beyond direct antitumor activity [1]. As research continues to elucidate the full scope of this compound's mechanisms, particularly its immunomodulatory effects, additional clinical applications will likely emerge that leverage these properties to improve cancer treatment outcomes.

Conclusion

References

- 1. This compound: A First-in-class Therapy to Reduce ... [touchoncology.com]

- 2. A review of this compound, a first-in-class cyclin-dependent ... [link.springer.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Chemotherapy and CDK4/6 inhibitors [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action | COSELA® (this compound) for injection [cosela.com]

- 6. This compound in SCLC: Mechanism of Action and Dosage [onclive.com]

- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Myelopreservation with the CDK4/6 inhibitor this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 9. Investigating potential immune mechanisms of this compound ... [pmc.ncbi.nlm.nih.gov]

- 10. This compound triggers a neutrophil-related immune response ... [sciencedirect.com]

what is Trilaciclib myeloprotection

Core Mechanism of Action

Trilaciclib's myeloprotection is achieved through a proactive, transient mechanism that shields bone marrow function before chemotherapy exposure.

- G1 Arrest for Cellular Protection: Proliferating HSPCs in the bone marrow are highly vulnerable to cytotoxic chemotherapy. Their proliferation is dependent on CDK4/6 activity. By transiently inhibiting these kinases, this compound arrests HSPCs in the G1 phase of the cell cycle. This temporary halt prevents the cells from actively synthesizing DNA (S-phase) and dividing when chemotherapy is present, thereby protecting them from irreversible damage [1].

- Multilineage Myeloprotection: Since HSPCs are the common source for neutrophils, red blood cells, and platelets, protecting these progenitor cells helps preserve multiple blood cell lineages simultaneously. This contrasts with reactive treatments like growth factors, which stimulate production of a specific cell line after damage has already occurred [1].

- Preservation of Immune Function: Beyond HSPCs, this compound also exerts a protective effect on certain lymphocytes. Research indicates it can protect T-cells from chemotherapy-induced damage, which may help maintain immune system function during treatment. Studies have shown that administration of this compound prior to chemotherapy can lead to enhanced T-cell activation and a greater expansion of new T-cell clones, suggesting a potential for favorable modulation of the immune microenvironment [2] [3].

The following diagram illustrates the protective mechanism of this compound on a hematopoietic stem and progenitor cell during chemotherapy administration.

This compound protects HSPCs by inducing transient G1 arrest during chemotherapy.

Clinical Evidence and Outcomes

Substantial clinical evidence supports the myeloprotective benefits of this compound. The data below summarizes key efficacy outcomes from a recent real-world study and a meta-analysis.

Table 2: Clinical Efficacy of this compound from Recent Studies

| Outcome Measure | This compound Group | Control Group | P-value | Study Reference |

|---|---|---|---|---|

| Incidence of Grade 3-4 Neutropenia | 17.7% | 65.6% | <0.001 | Real-World Study (n=180) [4] |

| Incidence of Febrile Neutropenia | Significantly Lower | - | <0.01 | Real-World Study [4] |

| Rate of Chemotherapy Dose Reduction | Significantly Lower | - | - | Real-World Study [4] |

| Median Progression-Free Survival (PFS) | 6.7 months | 5.3 months | 0.0075 | Real-World Study [4] |

| Occurrence of Severe Neutropenia (SN) | Odds Ratio: 0.08 (95% CI: 0.04-0.15) | - | - | Meta-Analysis of 4 RCTs [5] |

| Duration of Severe Neutropenia in Cycle 1 | Mean Difference: -3.19 days (95% CI: -3.96 to -2.42) | - | - | Meta-Analysis [5] |

A real-world study also reported that the this compound group completed a greater average number of chemotherapy cycles (5.3) compared to the control group (4.1), indicating better treatment tolerance [4].

Technical Insights from Preclinical Research

Preclinical studies provide a deeper understanding of this compound's effects on the proteome and its actions in various cancer cell types, which is crucial for drug development professionals.

- Proteomic Analysis in Hematological Cancers: A 2024 mass spectrometry-based proteomic study investigated this compound's effects on hematological cancer cell lines. In a chronic myeloid leukemia (CML) cell line (K562), this compound did not induce cell death but instead promoted autophagy-induced senescence. The drug hindered cell cycle progression by stabilizing CDK4/6 and downregulating cell cycle-related proteins, while concomitantly activating autophagy pathways. This senescence effect was also observed in a non-small cell lung carcinoma (NSCLC) cell line (A549), suggesting its actions may extend beyond myeloprotection [6].

- Senescence Assay Methodology: The study used a Senescence-Associated beta-Galactosidase (SA-β-gal) Activity Assay to confirm senescence. After treatment with this compound, cells were transferred to a plate, incubated with the SA-β-gal solution for 72 hours at 37°C, and then the percentages of positive cells were calculated from a total of 100 cells across four biological replicates. Imaging analysis was conducted using ImageJ (Fiji 2.0.0) [6].

- Cell Viability and Proliferation Assays: To assess the drug's impact, researchers performed cell viability assays using flow cytometry with propidium iodide staining after 72 hours of treatment with this compound. The half-maximal inhibitory concentration (IC50) was calculated using a range of drug concentrations. Proliferation assays were conducted by treating cells with inhibitors and performing cell counts over 7 or 12 days using Trypan Blue dye exclusion [6].

Key Considerations for Researchers

- No Compromise on Antitumor Efficacy: A critical finding across clinical studies is that the myeloprotection provided by this compound does not come at the cost of reduced chemotherapy efficacy. In ES-SCLC trials, antitumor efficacy outcomes, such as objective response rate and overall survival, were comparable to placebo, with some studies even showing a numerical improvement in survival [4] [3].

- Potential for Immune Enhancement: The ability of this compound to protect lymphocytes and enhance T-cell activation and clonal expansion provides a strong rationale for its use alongside immunotherapies. This suggests this compound may improve the therapeutic index of chemotherapy-immunotherapy combinations [2] [3].

References

- 1. of Action | COSELA® ( Mechanism ) for injection this compound [cosela.com]

- 2. Investigating potential immune mechanisms of this compound administered... [pmc.ncbi.nlm.nih.gov]

- 3. This compound prior to chemotherapy and atezolizumab in patients ... [pmc.ncbi.nlm.nih.gov]

- 4. Application value and safety of this compound in first‑line ... [spandidos-publications.com]

- 5. Myelopreservation effect of this compound in extensive-stage small cell lung... [tlcr.amegroups.org]

- 6. Proteomic Analysis Reveals this compound-Induced Senescence [pmc.ncbi.nlm.nih.gov]

Trilaciclib hematopoietic stem progenitor cell protection

Core Mechanism of Action: HSPC Protection

Trilaciclib is a short-acting, selective, and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary and approved mechanism of action is transient cell cycle arrest [1] [2] [3].

- Molecular Target: CDK4/6. In HSPCs, the activation of CDK4/6 is a critical step for initiating the progression from the G1 phase to the S phase of the cell cycle.

- Mechanism: By inhibiting CDK4/6, this compound induces a transient and reversible G1 phase arrest in rapidly dividing HSPCs within the bone marrow [2] [3].

- Chemoprotective Effect: Cytotoxic chemotherapy agents are most destructive to cells that are actively proliferating. By temporarily halting the cell cycle of HSPCs, this compound shields them from the cytotoxic attack of chemotherapy drugs administered shortly after. Once the chemotherapeutic effect diminishes, the HSPCs can resume normal cycling and replenate blood cell lineages [2]. This proactive protection is distinct from traditional supportive care, which acts after myelosuppression has occurred.

The following diagram illustrates this core protective mechanism and its outcome on blood cell lineages.

Diagram 1: this compound's core mechanism of HSPC protection and multi-lineage myelopreservation.

Emerging Mechanism: Immune Modulation and Antitumor Potential

Recent preclinical research has uncovered a second, distinct mechanism of action. Beyond bone marrow protection, this compound can directly target tumor cells and reprogram the tumor immune microenvironment (TIME), revealing potential antitumor synergy with immunotherapy [4].

- Induction of Senescence: In tumor cells, this compound inhibits CDK4/6, inducing cellular senescence. These senescent cells subsequently activate the cGAS-STING signaling pathway.

- SASP and Immune Recruitment: cGAS-STING activation drives a Senescence-Associated Secretory Phenotype (SASP), leading to the secretion of cytokines and chemokines that reshape the TIME.

- CD177+ Neutrophil Axis: This SASP facilitates the infiltration and activation of CD177+ neutrophils with anti-tumor properties. These neutrophils enhance the activation of CD8+ effector T cells. Furthermore, activated CD8+ T cells recruit and activate more neutrophils, creating a positive feedback loop that boosts antitumor immunity [4].

This mechanism provides a rationale for combining this compound with anti-PD-1 antibodies, creating a synergistic effect that enhances the overall antitumor response [4].

Diagram 2: Proposed anti-tumor mechanism via immune microenvironment reprogramming.

Quantitative Clinical Efficacy Data

The myeloprotective efficacy of this compound is demonstrated by robust quantitative data across multiple cancer types. The tables below summarize key hematological outcomes.

Table 1: Myelopreservation Efficacy in Esophageal Cancer (Real-World Study) [1] This study compared primary prevention (PP, this compound from 1st cycle) vs. secondary prevention (SP, this compound after myelosuppression occurred).

| Adverse Event | Primary Prevention (PP) Group (n=49) | Secondary Prevention (SP) Group (n=32) | p-value |

|---|---|---|---|

| Any CIM | 79.6% | 96.9% | < 0.05 |

| CIM Grade ≥3 | 8.2% | 37.6% | < 0.05 |

| Grade 3/4 Neutropenia | 8.2% | 28.1% | 0.017 |

| Grade 3/4 Leukopenia | Significantly lower | Significantly higher | < 0.05 |

Table 2: Myelopreservation Efficacy in ES-SCLC (Meta-Analysis of RCTs) [5] [6] This meta-analysis pooled data from 4 randomized controlled trials (195 patients on this compound, 161 on placebo).

| Efficacy Outcome | Odds Ratio (OR) or Mean Difference (MD) | 95% Confidence Interval | Statistical Significance |

|---|---|---|---|

| Severe Neutropenia (SN) Occurrence | OR: 0.08 | 0.04 to 0.15 | Significant |

| Febrile Neutropenia (FN) Occurrence | OR: 0.22 | 0.08 to 0.59 | Significant |

| Duration of SN in Cycle 1 (Days) | MD: -3.19 days | -3.96 to -2.42 | Significant |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies from the cited studies.

1. Protocol: In Vivo Assessment of Myelopreservation

This protocol is adapted from the real-world study in esophageal cancer patients [1].

- Patient Population:

- Diagnosis: Pathologically confirmed esophageal squamous cell carcinoma (ESCC).

- Inclusion Criteria: Age ≥18 years; scheduled to receive myelosuppressive chemotherapy (e.g., Paclitaxel + Nedaplatin); adequate organ function.

- Grouping: Patients are divided into Primary Prevention (PP) or Secondary Prevention (SP) groups based on the timing of this compound initiation.

- Intervention:

- This compound Administration: 240 mg/m², administered via intravenous (i.v.) infusion over 30 minutes, within 4 hours before each chemotherapy session.

- Chemotherapy Regimen: Paclitaxel (135 mg/m², Day 1) and Nedaplatin (75 mg/m², Days 1-2), repeated every 3 weeks (Q3W).

- Endpoint Assessment:

- Primary Endpoint: Incidence of chemotherapy-induced myelosuppression (CIM), graded according to CTCAE v5.0.

- Key Secondary Endpoints:

- Incidence of Grade 3/4 neutropenia, leukopenia, anemia, and thrombocytopenia.

- Rate of febrile neutropenia (FN).

- Use of supportive care (G-CSFs, antibiotics, transfusions).

- Assessment Schedule: Complete blood counts (CBC) are monitored before each chemotherapy cycle and as clinically indicated.

2. Protocol: Preclinical Investigation of Immune Modulation

This protocol summarizes the methodology used to elucidate the novel antitumor mechanism of this compound [4].

- In Vivo Model:

- Immunocompetent mouse models engrafted with murine NSCLC cells.

- Treatment Groups:

- Vehicle control.

- This compound monotherapy.

- Anti-PD-1 antibody monotherapy.

- This compound + anti-PD-1 combination therapy.

- Key Analytical Techniques:

- Flow Cytometry: To characterize immune cell populations (e.g., CD177+ neutrophils, CD8+ T cells) in the tumor microenvironment, blood, and spleen.

- Immunofluorescence/Immunohistochemistry: To visualize and validate the spatial distribution and infiltration of key immune cells within tumors.

- Gene Expression Analysis: (e.g., RNA Sequencing) to assess the transcriptional profile of tumors and isolated immune cells, confirming the upregulation of senescence and SASP-related genes.

- In Vitro Co-culture Experiments: To functionally validate the reciprocal activation between CD177+ neutrophils and CD8+ T cells.

Conclusion and Future Directions

This compound represents a paradigm shift in managing chemotherapy toxicity, moving from reactive treatment to proactive multi-lineage myelopreservation. The core mechanism of transient CDK4/6 inhibition to protect HSPCs is well-established and supported by robust clinical data in SCLC and emerging evidence in other solid tumors like esophageal cancer [1] [5] [3].

The newly discovered role of this compound in inducing tumor cell senescence and remodeling the immune microenvironment opens exciting avenues for combination therapy with immunotherapy in NSCLC and potentially other malignancies [4]. This positions this compound not just as a supportive care agent but as a potential contributor to direct antitumor efficacy.

Future research for drug development professionals should focus on:

- Validating the immune-mediated antitumor effects in larger clinical trials.

- Identifying predictive biomarkers for response beyond HSPC protection.

- Exploring the full potential of this compound across a wider range of chemotherapy regimens and cancer types.

References

- 1. Real-World Clinical Outcomes of this compound for the ... [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of short-term clinical efficacy of this compound in patients ... [pmc.ncbi.nlm.nih.gov]

- 3. Real-World Outcomes of this compound Among Patients with ... [link.springer.com]

- 4. This compound triggers a neutrophil-related immune response ... [sciencedirect.com]

- 5. Myelopreservation effect of this compound in extensive-stage ... [pmc.ncbi.nlm.nih.gov]

- 6. Myelopreservation effect of this compound in extensive-stage small ... [tlcr.amegroups.org]

Trilaciclib pharmacodynamics pharmacokinetics

Pharmacodynamics and Mechanism of Action

Trilaciclib's pharmacodynamics are centered on its reversible inhibition of CDK4/6. The following diagram illustrates its core mechanism of action for myeloprotection.

This compound protects HSPCs from chemotherapy damage via transient G1 arrest [1] [2].

- Core Mechanistic Pathway: this compound binds to and inhibits CDK4 and CDK6. In healthy HSPCs, this prevents the phosphorylation of the retinoblastoma (RB) protein. Unphosphorylated RB remains bound to transcription factor E2F, inhibiting the transcription of genes required for progression from the G1 to the S phase of the cell cycle [1]. This transient, reversible arrest protects HSPCs from the damaging effects of chemotherapy, which primarily targets actively replicating DNA during the S phase [3] [4].

- Key Selectivity and Clinical Effect: A critical aspect of this compound's action is that many cancer types, including SCLC, often have dysfunctional RB pathways (RB-null). These cancer cells are therefore not dependent on CDK4/6 for proliferation and remain fully susceptible to chemotherapy [1] [2]. This selectivity allows this compound to protect the bone marrow without compromising the antitumor efficacy of chemotherapy.

- Beyond Myeloprotection: Emerging evidence suggests this compound has immunomodulatory effects. By inhibiting CDK4/6 in lymphocytes, it can enhance T-cell activation and upregulate major histocompatibility complex (MHC) expression, potentially fostering a more robust anti-tumor immune response [3].

Drug-Drug Interactions and Key Experimental Data

Understanding the drug interaction profile is crucial for clinical application and research. Key clinical DDI studies have been conducted, with methodologies and findings summarized below.

Drug-Drug Interaction Profile

This compound's DDI profile is characterized as having a low potential for clinically significant interactions, with one key exception [5].

| Interacting Drug | Mechanism | Effect on this compound | Effect on Coadministered Drug | Clinical Recommendation |

|---|---|---|---|---|

| Strong CYP3A Inhibitors (e.g., Itraconazole) | Inhibition of this compound metabolism | ↓ AUC by 14% [5] | Not Applicable | No dose adjustment needed for this compound. |

| Strong CYP3A Inducers (e.g., Rifampin) | Induction of this compound metabolism | ↓ AUC by 17% [5] | Not Applicable | No dose adjustment needed for this compound. |

| Metformin | Inhibition of renal transporters OCT2, MATE1, MATE2-K | Not Applicable | ↑ Metformin AUC by 65% [5] | Monitor and adjust metformin dose if necessary. |

| Midazolam (CYP3A probe) | CYP3A substrate | Not Applicable | No clinically meaningful change [5] | No interaction expected. |

| Chemotherapy (Topotecan) | MATE1/2-K substrate | Not Applicable | No significant effect on topotecan clearance [5] | No interaction expected. |

Experimental Protocols from Clinical DDI Studies

For research and validation purposes, here are the detailed methodologies from two pivotal DDI studies.

Study 1: Effect of this compound on Midazolam and Metformin (Study 106, Part A)

- Objective: To assess the effect of multiple IV doses of this compound on the pharmacokinetics of oral midazolam (a sensitive CYP3A4 substrate) and oral metformin (a substrate of OCT/MATE transporters) [5].

- Design: Open-label, fixed-sequence study in healthy subjects.

- Procedure:

- Day 1: Subjects receive a single oral dose of midazolam 5 mg.

- Day 2: Subjects receive a single oral dose of metformin 1000 mg.

- Days 4-9: Subjects receive once-daily 30-minute IV infusions of This compound 240 mg/m².

- Day 10: Subjects receive a single oral dose of midazolam 5 mg.

- Day 11: Subjects receive a single oral dose of metformin 1000 mg.

- Key Assessments: Serial blood sampling for PK analysis of midazolam, metformin, and this compound.

Study 2: Effect of Itraconazole and Rifampin on this compound (Studies 106 & 114)

- Objective: To assess the effect of a strong CYP3A4 inhibitor (itraconazole) and a strong CYP3A4 inducer (rifampin) on the PK of a single IV dose of this compound [5].

- Design: Two open-label, fixed-sequence studies in healthy subjects.

- Procedure for Itraconazole (Study 114):

- Day 1: Subjects receive a single IV dose of This compound 200 mg/m².

- Days 4-9: Subjects receive twice-daily oral doses of itraconazole 200 mg.

- Day 10: Subjects receive a single IV dose of This compound 200 mg/m² along with the morning dose of itraconazole.

- Procedure for Rifampin (Study 106, Part B):

- Days 1-9: Subjects receive once-daily oral doses of rifampin 600 mg.

- Day 5: Subjects receive a single IV dose of This compound 240 mg/m².

- Key Assessments: Serial blood sampling for PK analysis of this compound.

References

- 1. A review of this compound, a first-in-class cyclin-dependent ... [link.springer.com]

- 2. This compound: A First-in-class Therapy to Reduce ... [touchoncology.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound in SCLC: Mechanism of Action and Dosage [onclive.com]

- 5. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

Summary of Phase 2 Clinical Trial Results for Trilaciclib

| Cancer Type & Trial Description | Patient Groups & Treatment | Key Efficacy Findings | Myelopreservation & Safety Findings |

|---|

| Metastatic Triple-Negative Breast Cancer (mTNBC) NCT02978716 [1] | Group 1: GCb alone (n=34) Group 2: Trilaciclib prior to GCb (n=33) Group 3: this compound + GCb (more frequent dosing) (n=35) | Overall Survival (OS): • Group 1 (GCb alone): 12.6 months • Group 2: Not Reached • Group 3: 17.8 months • Groups 2 & 3 Combined: 19.8 months • Hazard Ratio (HR) vs. Group 1: 0.37 (P<0.0001) [1] | • T-cell activation was enhanced [1]. | | Extensive-Stage Small Cell Lung Cancer (ES-SCLC) Previously treated; receiving Topotecan NCT02514447 [2] | This compound + Topotecan (n=32) Placebo + Topotecan (n=29) | • Antitumor efficacy was comparable between groups, indicating this compound did not impair chemotherapy effect [2]. | Cycle 1 Severe Neutropenia (SN): • Duration (DSN): 2 days vs. 7 days (P<0.0001) Occurrence of SN: 40.6% vs. 75.9% (P=0.016) Grade ≥3 Adverse Events: • Neutropenia: 75.0% vs. 85.7% • Anemia: 28.1% vs. 60.7% [2] | | Extensive-Stage Small Cell Lung Cancer (ES-SCLC) Newly diagnosed; receiving Etoposide/Carboplatin [1] | This compound + E/P Placebo + E/P | • Protected and increased lymphocyte counts. • Enhanced T-cell activation and clonal expansion [1]. | • Reduced hematologic toxicity [1]. |

Detailed Experimental Protocols

The phase 2 trials for this compound followed rigorous, randomized designs. Here are the detailed methodologies for the key studies cited.

mTNBC Trial (NCT02978716) [1]:

- Study Design: Multicenter, randomized, open-label, phase II trial.

- Patients: Adults with mTNBC who had received ≤2 prior chemotherapy regimens. Patients were randomized into one of three treatment groups.

- Treatment: Administered in 21-day cycles.

- Group 1: Gemcitabine (1000 mg/m²) + Carboplatin (AUC 2) on days 1 and 8.

- Group 2: this compound (240 mg/m²) prior to the same GCb regimen on days 1 and 8.

- Group 3: this compound alone on days 1 and 8, and this compound prior to GCb on days 2 and 9.

- Endpoints: Secondary endpoints included Overall Survival (OS), Progression-Free Survival (PFS), and Objective Response Rate (ORR). Tumor response was assessed per RECIST v1.1.

- Biomarker Analysis: Archival tumor tissue was used for DNA/RNA isolation and RNA sequencing to characterize CDK4/6 dependence status. T-cell receptor (TCR) sequencing was performed to assess T-cell clonality [1].

ES-SCLC Topotecan Trial (NCT02514447) [2]:

- Study Design: Global, multicenter, randomized, double-blind, placebo-controlled phase II trial.

- Patients: Adults with ES-SCLC who had disease progression during or after first- or second-line chemotherapy.

- Treatment: 21-day cycles.

- Intervention Group: this compound (240 mg/m²) via 30-min IV infusion before Topotecan (1.5 mg/m²) on days 1–5.

- Control Group: Placebo before Topotecan on the same schedule.

- Primary Endpoints: Duration of Severe Neutropenia (DSN) in cycle 1 and the occurrence of Severe Neutropenia (SN).

- Additional Endpoints: Other hematologic parameters, safety, patient-reported outcomes (PROs), and antitumor efficacy (per RECIST v1.1) [2].

Mechanisms of Action & Signaling Pathways

Emerging evidence from preclinical and early clinical studies suggests this compound's benefits extend beyond myelopreservation to direct antitumor effects via immune activation.

The diagram below illustrates the key signaling pathways through which this compound exerts its effects, based on current research.

This compound's multi-faceted mechanisms: inducing tumor cell senescence and modulating the immune microenvironment for antitumor effects, while protecting hematopoietic cells [3] [4].

- Induction of Tumor Cell Senescence: In non-small cell lung cancer (NSCLC) models, this compound has been shown to induce tumor cell senescence and the Senescence-Associated Secretory Phenotype (SASP) in a manner dependent on the cGAS-STING activation pathway [3]. This is a distinct mechanism from its myelopreservative action.

- Reprogramming of the Immune Microenvironment: The SASP triggered by this compound facilitates the infiltration and activation of specific immune cells, particularly CD177+ neutrophils with anti-tumor properties. These neutrophils enhance the activity of CD8+ effector T-cells, creating a positive feedback loop that boosts antitumor immunity. This remodeling of the tumor microenvironment is believed to underpin the synergistic effect observed when this compound is combined with anti-PD-1 antibodies [3].

- Myelopreservation: As an intravenous CDK4/6 inhibitor, this compound causes a transient G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs). This temporary halt protects these cells from the damaging effects of concurrently administered chemotherapy, thereby reducing the incidence and severity of myelosuppression [2] [5].

Conclusion

References

- 1. Prior to Chemotherapy in Patients with Metastatic... This compound [pmc.ncbi.nlm.nih.gov]

- 2. Myelopreservation with this compound in Patients Receiving Topotecan for... [link.springer.com]

- 3. This compound triggers a neutrophil-related immune response ... [sciencedirect.com]

- 4. Proteomic Analysis Reveals this compound-Induced Senescence [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. PRESERVE - Victorian Cancer Trials Link [trials.cancervic.org.au]

how does Trilaciclib protect bone marrow from chemotherapy

Detailed Mechanism of Action

The protective effect of trilaciclib hinges on the differential cell cycle dependence between rapidly dividing HSPCs and most cancer cells.

- Vulnerability of HSPCs: Proliferating HSPCs in the bone marrow are highly susceptible to damage by cytotoxic chemotherapy, which preferentially targets cells in the active phases of the cell cycle (S, G2, M). This damage leads to myelosuppression [1].

- CDK4/6 Dependence: The proliferation of HSPCs is dependent on the activity of CDK4 and CDK6. These kinases phosphorylate the retinoblastoma (Rb) protein, which allows cells to progress from the G1 phase into the S phase, where DNA synthesis occurs [1] [2].

- Transient G1 Arrest: As a potent and selective CDK4/6 inhibitor, this compound is administered before chemotherapy. It transiently inhibits these kinases, halting HSPCs in the G1 phase. This "hides" them from the most damaging effects of chemotherapy, which are exerted during later cell cycle phases [1] [3]. This temporary arrest lasts approximately 16 hours [2].

- Preservation of Multilineage Potential: By protecting the HSPCs, which are the source of neutrophils, red blood cells, and platelets, this compound provides multilineage myeloprotection. After the effects of this compound wear off and chemotherapy is cleared, the preserved HSPCs can quickly re-enter the cell cycle and replenish all major blood cell lineages [1].

Figure 1: this compound proactively induces transient G1 arrest in HSPCs, protecting them from chemotherapy damage and enabling faster hematopoietic recovery.

Quantitative Clinical Evidence

Clinical studies consistently demonstrate that this mechanism translates into significant patient benefits by reducing chemotherapy-induced myelosuppression (CIM). The following table summarizes key efficacy data from clinical trials:

| Myelosuppression Parameter | Effect of this compound vs. Placebo | Context & Citation |

|---|---|---|

| Severe Neutropenia (Grade 3-4) Incidence | 17.7% vs. 65.6% (P<0.001) [4] | 1L ES-SCLC with Immunotherapy (Real-World) |

| Febrile Neutropenia Incidence | Significantly reduced [5] [6] | Pooled analysis of Phase II trials |

| Grade ≥3 Anemia Incidence | 15.6% vs. 30.0% (P=0.021) [4] | 1L ES-SCLC with Immunotherapy (Real-World) |

| Grade ≥3 Thrombocytopenia Incidence | 11.1% vs. 25.6% (P=0.012) [4] | 1L ES-SCLC with Immunotherapy (Real-World) |

| Use of Granulocyte Colony-Stimulating Factor (G-CSF) | Significantly reduced [5] [6] | Multiple clinical trials |

| Chemotherapy Dose Reductions | Significantly reduced [5] | Multiple clinical trials |

Additional Immune-Mediated Effects

Beyond direct HSPC protection, research indicates this compound has secondary effects on the immune system that may contribute to its efficacy:

- Protection of Lymphocytes: By protecting T-cells and other lymphocytes from chemotherapy, this compound helps maintain a more robust immune system during treatment [7].

- Modulation of the Tumor Microenvironment: Preclinical and clinical data suggest this compound can enhance T-cell activation and reduce immunosuppression by regulatory T-cells (Tregs), potentially creating a more favorable antitumor immune environment [7].

- Induction of Senescence and Immune Activation: Recent studies propose that in some tumor types (e.g., NSCLC), this compound may induce tumor cell senescence and activate the cGAS-STING pathway, leading to an influx of anti-tumor immune cells like CD177+ neutrophils and enhanced CD8+ T-cell activity [8].

Key Experimental Methodologies

The evidence for this compound's mechanism and efficacy comes from several well-established experimental approaches:

- In Vivo Preclinical Models: Animal studies demonstrated that this compound administered before chemotherapy leads to faster hematopoietic recovery, preservation of HSPC function, and reduced myeloid-biased differentiation [3].

- Randomized Controlled Trials (RCTs): Multiple randomized, double-blind, placebo-controlled Phase II trials in ES-SCLC patients form the core clinical evidence, assessing hematologic parameters, supportive care interventions, and antitumor efficacy [3] [6].

- Flow Cytometry: Used extensively in clinical trials to analyze immune cell populations (e.g., CD8+ T-cells, myeloid-derived suppressor cells) in peripheral blood to understand the immunomodulatory effects of this compound [7].

- Gene Expression Profiling: RNA sequencing of tumor samples is used to investigate correlations between baseline immune-related gene signatures (e.g., Tumor Inflammation Signature) and response to treatment with this compound [7].

References

- 1. Mechanism of Action | COSELA® (this compound) for injection [cosela.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Myelopreservation with the CDK4/6 inhibitor this compound in ... [pmc.ncbi.nlm.nih.gov]

- 4. Application value and safety of this compound in first-line ... [pmc.ncbi.nlm.nih.gov]

- 5. Reducing Chemotherapy Toxicity Using this compound in SCLC [targetedonc.com]

- 6. Effect of this compound administered before chemotherapy in ... [sciencedirect.com]

- 7. Investigating potential immune mechanisms of this compound ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound triggers a neutrophil-related immune response ... [sciencedirect.com]

Trilaciclib FDA approval extensive stage small cell lung cancer

Mechanism of Action and Rationale

Trilaciclib has a unique, proactive mechanism to protect the bone marrow from chemotherapy damage.

- Cell Cycle Arrest of HSPCs: this compound is an intravenous CDK4/6 inhibitor. When administered prior to chemotherapy, it transiently arrests hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle [1] [2]. This temporary halt prevents these vulnerable, rapidly dividing cells from being actively damaged by chemotherapy [3].

- Myelopreservation: By protecting HSPCs—the source of neutrophils, red blood cells, and platelets—this compound helps to preserve bone marrow function, leading to faster recovery of multiple blood cell lineages and a reduction in myelosuppression and its complications [3] [1].

- Therapeutic Window for SCLC: This strategy is effective in ES-SCLC because the tumor cells often have a loss of the retinoblastoma (RB) protein, making their proliferation independent of CDK4/6 signaling. Therefore, this compound does not interfere with the cytotoxic effects of chemotherapy on the cancer cells [3] [2].

The following diagram illustrates how this compound protects HSPCs in the bone marrow.

Clinical Evidence and Key Data

The approval was supported by several randomized, double-blind, placebo-controlled trials demonstrating robust myelopreservation benefits. The tables below summarize key efficacy and supportive care outcomes.

Table 1: Key Myelopreservation Efficacy Outcomes from Clinical Trials [3] [4] [5]

| Endpoint | This compound + Chemotherapy | Placebo + Chemotherapy |

|---|---|---|

| Occurrence of Severe Neutropenia (SN) | 1.9% - 11% | 49.1% - 53% |

| Duration of SN in Cycle 1 (Days) | 0 days | 4 days |

| Occurrence of Febrile Neutropenia (FN) | Significantly Reduced (OR: 0.22) | - |

Table 2: Impact on Supportive Care Interventions and Chemotherapy Delivery [3] [5]

| Parameter | Effect with this compound |

|---|---|

| Growth Factor Support (G-CSF) | Reduced administration |

| RBC Transfusions | Reduced requirements |

| Erythropoiesis-Stimulating Agents (ESAs) | Reduced use |

| Chemotherapy Dose Reductions | Fewer (e.g., Carboplatin: 2% vs 25% with placebo) |

| Chemotherapy Dose Delays | Fewer |

A 2025 meta-analysis with trial sequential analysis confirmed these findings, concluding that this compound significantly protects ES-SCLC patients from myelosuppression, enabling more consistent treatment administration [4].

Experimental Protocols and Dose Selection

For researchers, understanding the foundational experiments and dose rationale is critical.

- Dose Selection (RP2D: 240 mg/m²): The recommended phase II dose was determined through integrated PK/PD modeling of preclinical data and confirmed in clinical trials [6]. A semi-mechanistic model predicted that a ≥192 mg/m² dose would induce sufficient G1 arrest in human HSPCs. Clinical trials tested 200, 240, and 280 mg/m² doses. The 240 mg/m² dose was selected as the RP2D because it provided the optimal exposure matching the effective levels seen in healthy volunteers and was favored by myelopreservation endpoints, with a manageable safety profile [6].

- Key PD Assessment Methodology: In the first-in-human study, the pharmacodynamic effect was directly measured by analyzing bone marrow aspirates from healthy volunteers. The percentage of HSPCs in the G1 phase was quantified after this compound administration, demonstrating almost 100% G1 arrest at the effective dose [6].

Safety and Tolerability Profile

This compound's safety profile is characterized by a reduction in high-grade hematological toxicity but requires monitoring for specific non-hematological events [3] [1].

- Common Adverse Reactions: The most common (≥10%) adverse reactions include fatigue, hypocalcemia, hypokalemia, hypophosphatemia, increased aspartate aminotransferase, headache, and pneumonia [1].

- Warnings and Precautions:

- Injection-Site Reactions: Can occur, including phlebitis and thrombophlebitis. Monitor the infusion site. For severe reactions, discontinue permanently [1].

- Acute Drug Hypersensitivity Reactions: Can occur. Monitor patients. For moderate reactions, interrupt the infusion; for severe reactions, discontinue permanently [1].

- Interstitial Lung Disease (ILD)/Pneumonitis: Severe ILD/pneumonitis has been reported with CDK4/6 inhibitors. Monitor for pulmonary symptoms and permanently discontinue for recurrent moderate or severe ILD [1].

References

- 1. Mechanism of Action | COSELA® (this compound) for injection [cosela.com]

- 2. A review of this compound, a first-in-class cyclin-dependent ... [link.springer.com]

- 3. This compound prior to chemotherapy and atezolizumab in patients ... [pmc.ncbi.nlm.nih.gov]

- 4. Myelopreservation effect of this compound in extensive-stage small ... [tlcr.amegroups.org]

- 5. Reducing Chemotherapy Toxicity Using this compound in SCLC [targetedonc.com]

- 6. This compound dose selection: an integrated pharmacokinetic and ... [pmc.ncbi.nlm.nih.gov]

Overview of Key Real-World Evidence for Trilaciclib

The table below summarizes the design and key findings from recent real-world studies on Trilaciclib.

| Study Focus & Design | Patient Population & Groups | Key Efficacy Findings (this compound vs. Control) | Key Methodological Details |

|---|

| Systematic Literature Review [1] [2] | Adults with ES-SCLC from 5 unique real-world studies. Groups: this compound-treated vs. historical non-trilaciclib cohorts. | Grade ≥3 HAEs in ≥1 lineage: 40.5% vs. 58.8% Grade ≥3 HAEs in ≥2 lineages: 14.5% vs. 28.0% Lower cytopenia-related healthcare utilization. | Design: Literature review synthesizing multiple real-world studies. Analysis: Qualitative comparison and weighted averages for outcomes. | | First-line ES-SCLC in China [3] | 180 newly diagnosed ES-SCLC patients in a single center. Groups: this compound (n=90) vs. control (n=90), baseline-matched. | Grade 3-4 Neutropenia: 17.7% vs. 65.6% (P<0.001) Median PFS: 6.7 vs. 5.3 months (HR=0.677; P=0.0075) Chemotherapy delay/dose adjustment: Significantly lower. | Design: Single-center, retrospective, matched cohort study. Analysis: Multivariate analysis identified treatment group as an independent predictor for PFS. | | Esophageal Cancer [4] | 203 patients with esophageal cancer receiving chemoradiotherapy. Groups: this compound (n=34) vs. control (n=169). | Incidence of Grade III–IV neutropenia/leukopenia: Lower in this compound group. Febrile neutropenia: 0% in this compound group. 1-yr OS/PFS: Comparable between groups (no significant difference). | Design: Single-center, retrospective cohort study. Analysis: Used Propensity Score Matching (PSM) to balance baseline characteristics (1:1). |

Detailed Experimental Protocols from RWE Studies

The methodologies from these studies provide a practical blueprint for designing RWE studies for myeloprotective agents.

Common Study Design: The core design is a retrospective observational cohort study where outcomes for a group of patients who received this compound are compared to a group that did not [3] [4]. This design leverages existing clinical data to assess effectiveness in a broader, more heterogeneous patient population than typical clinical trials.

Key Methodological Components:

- Patient Matching: To minimize bias, studies use techniques like Propensity Score Matching (PSM). This statistical method creates a control group that is highly comparable to the this compound group on key baseline characteristics such as age, performance status, and cancer stage [4].

- Primary & Secondary Endpoints:

- Primary Endpoints focus on myelosuppression: incidence of Grade 3/4 neutropenia, anemia, and thrombocytopenia according to standardized criteria like CTCAE [3] [4].

- Key Secondary Endpoints include rates of febrile neutropenia, chemotherapy dose reductions/delays, use of supportive care (G-CSFs, transfusions), hospitalizations, and survival outcomes like Progression-Free Survival (PFS) and Overall Survival (OS) [3] [4].

- Data Collection & Analysis: Data is extracted from electronic health records (EHRs). Survival outcomes are typically analyzed using the Kaplan-Meier method and compared with the log-rank test. Multivariate Cox proportional hazards models are used to identify independent prognostic factors [3].

Visualizing Study Designs and Data Flow

The following diagrams, created with DOT language, illustrate the structure of a typical retrospective cohort study and a patient's treatment journey in RWE studies.

Retrospective cohort study design for this compound RWE.

Patient treatment workflow and data collection in RWE studies.

A Framework for Designing Your RWE Study

When planning a new RWE study for this compound, consider these core components informed by current research and regulatory science:

- Define Data Observability: A critical first step is defining periods when patient data are fully observable in your chosen data source (e.g., EHR, claims data). This ensures accurate measurement of baseline covariates and outcomes. Visualize this by distinguishing between fully observable, partially observable, and unobservable time periods in your study timeline [5].

- Ensure Fit-for-Purpose Data: The data source must be able to capture key study parameters reliably. For this compound studies, this includes the exact timing of this compound infusion relative to chemotherapy, detailed laboratory values for hematologic adverse events, and information on chemotherapy dosing and delays [6].

- Align with Regulatory Standards: The FDA's framework for RWE emphasizes that study validity rests on the triad of study question, design, and data quality together. Any application using RWE to support a regulatory decision must demonstrate that the data are fit-for-use, the study design provides adequate scientific evidence, and the study conduct meets regulatory requirements [6].

References

- 1. - Real Outcomes of World Among Patients with... This compound [link.springer.com]

- 2. Real-World Outcomes of this compound Among Patients with ... [pmc.ncbi.nlm.nih.gov]

- 3. Application value and safety of this compound in first-line chemotherapy... [pubmed.ncbi.nlm.nih.gov]

- 4. Real‐World Assessment of this compound for the Prevention ... [pmc.ncbi.nlm.nih.gov]

- 5. A Framework for Visualizing Study Designs and Data ... [pmc.ncbi.nlm.nih.gov]

- 6. Fulfilling 21st Century Cures mandate, FDA lays out ... [cancerletter.com]

Clinical Outcomes of Trilaciclib at a Glance

| Outcome Measure | Effect of Trilaciclib (Compared to Placebo) | Quantitative Findings (OR/MD) |

|---|---|---|

| Severe Neutropenia (SN) | Significant reduction [1] [2] [3] | OR: 0.08 (95% CI: 0.04 to 0.15) [1] |

| Duration of SN (Cycle 1) | Significant shortening [1] | MD: -3.19 days (95% CI: -3.96 to -2.42) [1] |

| Febrile Neutropenia (FN) | Significant reduction [1] [2] [3] | OR: 0.22 (95% CI: 0.08 to 0.59) [1] |

| Severe Anemia | Significant reduction [2] [3] | OR: 0.38 (95% CI: 0.24 to 0.61) [2] [3] |

| RBC Transfusions | Reduced requirement [2] [3] | OR: 0.56 (95% CI: 0.35 to 0.90) [2] [3] |

| G-CSF Administration | Reduced usage [2] [3] | OR: 0.52 (95% CI: 0.34 to 0.80) [2] [3] |

| Chemotherapy Efficacy | No negative impact [2] [3] | No significant difference in Overall Survival (OS) or Progression-Free Survival (PFS) [2] [3] |

Mechanism of Action and Experimental Basis

This compound is a first-in-class, selective, and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its myeloprotective effect is achieved through a proactive mechanism.

Signaling Pathway and Rationale

The following diagram illustrates the core mechanism of how this compound protects hematopoietic stem and progenitor cells (HSPCs) from chemotherapy damage.

Diagram: this compound inhibits CDK4/6, preventing RB phosphorylation and E2F release, thereby inducing G1 arrest in HSPCs to protect them from chemotherapy.

This mechanism is particularly effective in ES-SCLC because the cancer cells often have dysfunctional RB pathways, making their proliferation independent of CDK4/6 signaling. Therefore, this compound selectively protects healthy HSPCs without interfering with chemotherapy's attack on tumor cells [4].

Key Experimental Protocols and Dose Selection

The recommended Phase II dose (RP2D) of 240 mg/m² was established through integrated pharmacokinetic/pharmacodynamic (PK/PD) modeling and clinical trials [5].

- Preclinical PK/PD Modeling: A semi-mechanistic model was developed using data from multiple species (mouse, rat, dog). The model simulated bone marrow arrest and predicted that a dose of ≥192 mg/m² in humans would induce near-complete G1 arrest in cycling HSPCs [5].

- Clinical Validation: In a first-in-human Phase I trial (G1T28-1-01) with healthy volunteers, a 192 mg/m² dose confirmed these predictions, showing almost 100% G1 arrest in HSPCs. Subsequent Phase Ib/IIa trials in ES-SCLC patients (G1T28-02, G1T28-03) tested doses of 200 mg/m², 240 mg/m², and 280 mg/m². The 240 mg/m² dose was selected as the RP2D because it provided PK exposures consistent with the effective levels seen in healthy volunteers and was favored by myelopreservation endpoints and safety data [5].

Detailed Methodologies from Meta-Analyses

For researchers conducting systematic reviews, the methodologies of the cited meta-analyses can serve as a robust reference.

- Search Strategy: Comprehensive searches were performed in standard databases (PubMed, Embase, Cochrane Library, clinical trial registries) using terms like "this compound," "Cosela," "G1T28," and "small cell lung cancer" [1] [6] [2].

- Inclusion/Exclusion Criteria: Typically, only randomized controlled trials (RCTs) involving adults with cancer (primarily ES-SCLC) receiving chemotherapy, with the intervention being this compound administered before chemotherapy versus a placebo control [6] [2] [3].

- Outcome Measures: Primary outcomes were the incidence and duration of severe neutropenia. Secondary outcomes included the incidence of febrile neutropenia, severe anemia, thrombocytopenia, and the use of supportive care (G-CSF, RBC transfusions, etc.) [2] [3].

- Risk of Bias & Data Analysis: The Cochrane Risk of Bias tool was used to assess study quality. Meta-analysis was performed using Review Manager or similar software, often employing a random-effects model. Trial Sequential Analysis (TSA) was used in the most recent meta-analysis to confirm the robustness of findings and control for random errors due to limited sample sizes [1] [6].

Beyond Clinical Trials: Real-World Evidence

Emerging real-world studies reinforce this compound's clinical benefits. A 2024 single-center study found that patients receiving this compound with carboplatin, etoposide, and atezolizumab had significantly lower rates of severe neutropenia, grade 3/4 anemia, and RBC transfusion requirements compared to a historical control group [7]. A comprehensive 2023 review of real-world evidence also concluded that this compound-treated patients had numerically lower rates of multi-lineage myelosuppressive events and related healthcare utilization [8].

Future Research Directions

While the evidence for this compound's myeloprotective effect is strong, the search results highlight several areas for future investigation:

- Indirect Outcomes: More studies are needed to fully clarify the relationship between myelopreservation and indirect outcomes like the rate of infectious complications [1] [6].

- Novel Mechanisms: Preclinical proteomic analysis suggests this compound can induce senescence in certain hematological cancer cell lines, indicating its potential therapeutic utility beyond myelopreservation [9].

References

- 1. Myelopreservation effect of this compound in extensive-stage small cell lung... [pubmed.ncbi.nlm.nih.gov]

- 2. The efficacy and safety of this compound in preventing ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The efficacy and safety of this compound in preventing... [frontiersin.org]

- 4. A review of this compound, a first-in-class cyclin-dependent ... [link.springer.com]

- 5. dose selection: an integrated pharmacokinetic and... This compound [pmc.ncbi.nlm.nih.gov]

- 6. Myelopreservation effect of this compound in extensive-stage small cell lung... [tlcr.amegroups.org]

- 7. This compound use in extensive-stage small cell lung cancer (ES ... [link.springer.com]

- 8. Real-World Outcomes of this compound Among Patients with... [link.springer.com]

- 9. Proteomic Analysis Reveals this compound-Induced Senescence [pmc.ncbi.nlm.nih.gov]

Clinical Dosing and Administration Protocol

For researchers applying this regimen in clinical trials, the following standardized protocol should be followed.

Table 1: Clinical Dosing and Administration Summary

| Parameter | Specification |

|---|---|

| Indication | To decrease incidence of chemotherapy-induced myelosuppression in adults with ES-SCLC receiving a platinum/etoposide-containing regimen or a topotecan-containing regimen [1] [2]. |

| Recommended Dosage | 240 mg/m² [1] [3] [4]. |

| Dosage Form & Strength | 300 mg of trilaciclib as a lyophilized powder in a single-dose vial for injection [3] [4]. |

| Administration | Intravenous (IV) infusion over 30 minutes [1] [4]. |

| Timing | Infusion must be completed within 4 hours prior to the start of chemotherapy on each day chemotherapy is administered [1] [3]. The interval between doses on sequential days should not exceed 28 hours [1]. |

| Reconstitution | Reconstitute each 300 mg vial with 19.5 mL of 0.9% Sodium Chloride Injection or 5% Dextrose Injection to yield a concentration of 15 mg/mL. Gently swirl for up to 3 minutes; do not shake [3] [4]. |

| Dilution | Further dilute the calculated volume of reconstituted solution in an IV bag containing 0.9% Sodium Chloride Injection or 5% Dextrose Injection to a final concentration of 0.5–3 mg/mL. Mix by gentle inversion [3] [4]. |

| Infusion Set | Use an in-line filter (0.2 or 0.22 micron). Compatible filters: polyethylene sulfone (PES), polyvinylidene fluoride (PVDF), or cellulose acetate. Do not use polytetrafluorethylene (PTFE) in-line filters [3] [4]. |

| Line Flush | Upon completion, the infusion line/cannula MUST be flushed with at least 20 mL of sterile 5% Dextrose Injection or 0.9% Sodium Chloride Injection [3]. |

Table 2: Stability and Storage of Prepared Solutions

| Formulation | Diluent | Compatible IV Bag Materials | Maximum Storage Time at 20°C–25°C (68°F–77°F) |

|---|---|---|---|

| Reconstituted Solution (in vial) | - | - | 4 hours [3] |

| Diluted Solution (in IV bag) | 5% Dextrose Injection | PVC, EVA, PO, PO/PA | 12 hours [1] [3] |

| Diluted Solution (in IV bag) | 0.9% Sodium Chloride Injection | PVC, EVA, PO | 8 hours [1] [3] |

| Diluted Solution (in IV bag) | 0.9% Sodium Chloride Injection | PO/PA | 4 hours [1] [3] |

Special Population Considerations

- Hepatic Impairment: For patients with moderate or severe hepatic impairment (Child-Pugh classes B and C), the dosage should be reduced to 170 mg/m². No adjustment is necessary for mild impairment (Child-Pugh class A) [4].

- Renal Impairment: No dosage adjustment is recommended for patients with mild to moderate renal impairment. The impact of severe renal impairment is unknown [1] [4].

Scientific Rationale and Dose Selection Protocol

The 240 mg/m² dose was not empirically derived but was the result of a rigorous, model-informed drug development approach.

Background and Preclinical Modeling this compound is a first-in-class, potent and selective CDK4/6 inhibitor. Its myeloprotective mechanism involves the transient arrest of hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle, protecting them from chemotherapy-induced damage [5] [6]. Since no prior clinical evidence from similar molecules was available, a semi-mechanistic PK/PD model was developed using preclinical data from mice, rats, and dogs to predict the exposure needed for sufficient G1 arrest in human HSPCs [5].

This model simulated bone marrow arrest and predicted that a dose of ≥192 mg/m² would induce a 40-50% decrease in total bone marrow proliferation and nearly 100% cell cycle arrest of cycling HSPCs in humans [5].

Clinical Translation and Dose Confirmation The model guided clinical dose escalation in a first-in-human study (G1T28-1-01) in healthy volunteers.

- Validation in Healthy Volunteers: Administration of this compound 192 mg/m² demonstrated almost 100% G1 arrest in HSPCs and a 40% decrease in total bone marrow proliferation, confirming the model's predictions [5].

- Dose Adjustment in Patient Populations: Subsequent Phase Ib/IIa studies in ES-SCLC patients (G1T28-02, G1T28-03) revealed that a 200 mg/m² dose resulted in slightly lower drug exposures than were seen in healthy volunteers. Therefore, doses of 240 mg/m² and 280 mg/m² were tested to match the effective exposure. Based on a favorable balance of PK exposure, safety data, and myelopreservation efficacy endpoints, 240 mg/m² was selected as the Recommended Phase II Dose (RP2D) for all subsequent trials [5].

Experimental Protocol: Key PD Model

For scientists wishing to understand or replicate the foundational PK/PD analysis, the following outlines the core methodology.

Objective: To develop a semi-mechanistic PK/PD model predicting the effect of this compound on human bone marrow HSPCs to inform clinical dose selection.

Methods Summary (based on the published analysis) [5]:

- PK/PD Model Structure: A multi-compartment PD model was built, separating hematopoietic stem cells and progenitor cells. The model divided the cell cycle into G1-phase and S-phase compartments to capture this compound's mechanism of action.

- Data Integration: Preclinical PK data from four species (mouse, rat, dog, human) and PD data (bone marrow cells positive for EdU and peripheral neutrophil counts) from three species (mouse, rat, dog) were compiled.

- Modeling Technique: A sequential PK/PD modeling approach was used. The effect of this compound was modeled as a maximal effective concentration (Emax) in plasma on the transition rate constant from G1 to cycling for HSPCs.

- Simulation: The finalized model was used to simulate total cycling bone marrow in humans across a range of doses to predict the minimal dose required for near-complete G1 arrest.

Mechanism of Action and Workflow Visualization

The following diagrams illustrate the scientific rationale behind this compound's use and the experimental workflow for its dose selection.

Critical Administration and Toxicity Management

Adherence to the following handling and monitoring protocols is crucial for patient safety and data integrity in clinical trials.

- Infusion-Site Reactions: Reactions, including phlebitis and thrombophlebitis, occurred in 21% of patients in clinical trials [3] [2]. Monitor the infusion site closely. For Grade 2 (pain, edema) reactions, interrupt the infusion and consider rotating the site or using central access. For Grade 3 (ulceration) or 4 (life-threatening) reactions, stop the infusion and permanently discontinue this compound [1] [4].

- Drug Incompatibility: Do not co-administer other drugs through the same infusion line. Flushing the line with at least 20 mL of diluent after infusion is mandatory to reduce local irritation [3] [4].

- Dose Modifications for Missed Doses: If a dose of this compound is missed, discontinue chemotherapy for that day. Consider resuming both on the next scheduled day. If this compound is permanently discontinued, wait at least 96 hours after the last dose before resuming chemotherapy alone [1] [3].

Conclusion

The 240 mg/m² IV dosing schedule for this compound is a scientifically robust regimen validated across multiple clinical trials. Its foundation in integrated PK/PD modeling represents a modern approach to oncology drug development. For clinical trial application, strict adherence to the reconstitution, administration, and monitoring protocols is essential to ensure both patient safety and the integrity of myelopreservation efficacy data.

References

- 1. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 2. This compound (Cosela) - Medical Clinical Policy Bulletins | Aetna [aetna.com]

- 3. Dosing | COSELA® (this compound) for injection [cosela.com]

- 4. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 5. selection: an integrated this compound and... dose pharmacokinetic [pmc.ncbi.nlm.nih.gov]

- 6. A review of this compound, a first-in-class cyclin-dependent ... [link.springer.com]

Comprehensive Application Notes and Protocols for Trilaciclib in Extensive-Stage Small Cell Lung Cancer (ES-SCLC)

Introduction and Mechanism of Action

Trilaciclib (marketed as Cosela) represents a first-in-class myeloprotective therapy that is revolutionizing the management of chemotherapy-induced myelosuppression (CIM) in patients with extensive-stage small cell lung cancer (ES-SCLC). Approved by the U.S. Food and Drug Administration (FDA) in February 2021, this compound is indicated to decrease the incidence of chemotherapy-induced myelosuppression when administered prior to a platinum/etoposide-containing regimen or topotecan-containing regimen for ES-SCLC [1] [2].

The innovative mechanism of this compound differs fundamentally from traditional reactive approaches to managing myelosuppression. As a highly selective, reversible cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, this compound transiently arrests hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle [3]. This temporary cell cycle arrest protects these crucial cells from the damaging effects of cytotoxic chemotherapy administered shortly after this compound infusion. Since HSPCs are the source of all major blood cell lineages—including neutrophils, red blood cells, and platelets—this protective effect manifests across multiple hematopoietic lineages [3]. Importantly, once this compound is cleared from the system, the HSPCs can resume normal proliferation and differentiation, thereby maintaining bone marrow function throughout multiple chemotherapy cycles [3].

The scientific rationale for using this compound specifically in SCLC stems from the unique biology of this cancer type. SCLC tumor cells typically exhibit obligate loss of retinoblastoma (RB) protein signaling, which renders them dependent on CDK4/6-independent mechanisms for proliferation [4] [5]. This critical distinction means that this compound can protect bone marrow function without compromising the antitumor efficacy of concurrent chemotherapy, as SCLC cells continue to proliferate despite CDK4/6 inhibition [4].

Figure 1. Mechanism of this compound-mediated myeloprotection. This compound administered prior to chemotherapy transiently arrests hematopoietic stem and progenitor cells (HSPCs) in G1 phase via CDK4/6 inhibition, protecting them from chemotherapy-induced damage and enabling multilineage myelopreservation.